N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide
Description
N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide is a synthetic organic compound with a complex structure It features a benzofuran core substituted with a chloro and phenyl group, linked to an acetamide moiety through a methoxy and oxolan group
Properties
IUPAC Name |
N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-26-21(15-9-10-27-13-15)22(25)24-12-19-20(14-5-3-2-4-6-14)17-11-16(23)7-8-18(17)28-19/h2-8,11,15,21H,9-10,12-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPEWNJKQRPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOC1)C(=O)NCC2=C(C3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chloro and phenyl groups. The final steps involve the formation of the acetamide moiety and the attachment of the methoxy and oxolan groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific pathways.
Industry: It can be used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate specific biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with various substituents. Examples are:
- 5-chloro-3-phenyl-1-benzofuran-2-carboxylic acid
- 5-chloro-3-phenyl-1-benzofuran-2-ylmethylamine
Uniqueness
N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and oxolan groups, in particular, may enhance its solubility and bioavailability compared to other benzofuran derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
